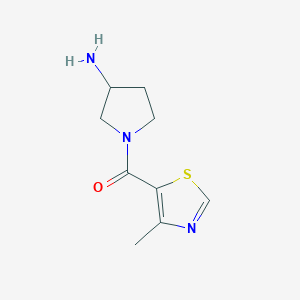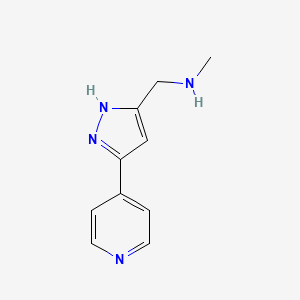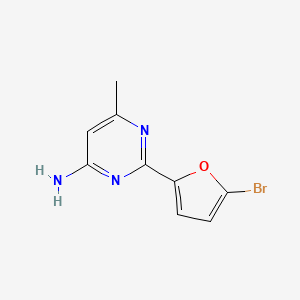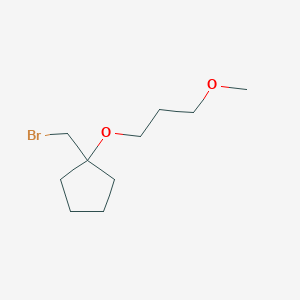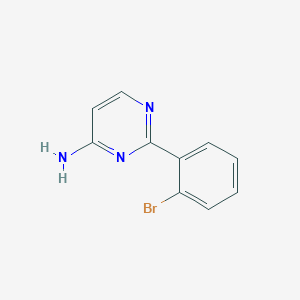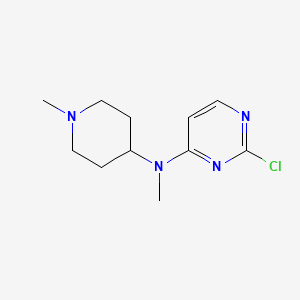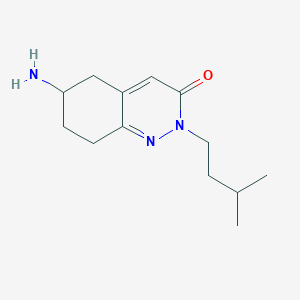
6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
描述
6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one (THI) is a molecule that has been studied extensively in recent years due to its potential applications in science and medicine. THI is a small molecule that is structurally similar to the neurotransmitter serotonin and is thought to have similar effects on the body. It has been studied for its potential to treat a variety of conditions, from depression to Alzheimer’s disease.
科学研究应用
6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one has been studied extensively in recent years due to its potential applications in science and medicine. It has been studied for its potential to treat a variety of conditions, from depression to Alzheimer’s disease. In addition, 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one has been studied for its potential to reduce inflammation, improve cognitive function, and reduce the risk of stroke. 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one has also been studied for its potential to treat neurological disorders, such as Parkinson’s and Huntington’s disease, as well as its potential to treat cancer. Furthermore, 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one has been studied for its potential to treat addiction and for its potential to act as an antidepressant.
作用机制
6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is thought to act on the body by binding to serotonin receptors and activating them. This activation of serotonin receptors is thought to result in increased levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anti-inflammatory effects. In addition, 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is thought to act on the brain by increasing levels of dopamine, which is believed to be responsible for its cognitive-enhancing effects. Finally, 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is thought to act on the body by increasing levels of endorphins, which is believed to be responsible for its pain-relieving effects.
Biochemical and Physiological Effects
6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one has been studied for its potential to affect a variety of biochemical and physiological processes. It has been shown to increase levels of serotonin, dopamine, and endorphins in the brain, which is believed to be responsible for its antidepressant and anti-inflammatory effects. In addition, 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one has been shown to increase levels of norepinephrine, which is believed to be responsible for its cognitive-enhancing effects. Finally, 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one has been shown to increase levels of GABA, which is believed to be responsible for its anxiolytic and sedative effects.
实验室实验的优点和局限性
The advantages of using 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one in laboratory experiments include its ease of synthesis and its ability to act on multiple biochemical and physiological processes. The main limitation of using 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one in laboratory experiments is its instability, which can make it difficult to store and use. In addition, 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a relatively new molecule, so its effects on the body are still not fully understood.
未来方向
There are a number of potential future directions for the study of 6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one. One potential direction is to further study its effects on the brain and its potential to treat neurological disorders, such as Parkinson’s and Huntington’s disease. Another potential direction is to further study its potential to act as an antidepressant and to treat addiction. Finally, another potential direction is to further study its potential to act as an anti-inflammatory agent and to reduce the risk of stroke.
属性
IUPAC Name |
6-amino-2-(3-methylbutyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9(2)5-6-16-13(17)8-10-7-11(14)3-4-12(10)15-16/h8-9,11H,3-7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFJHGMDUDLEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C=C2CC(CCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-isopentyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1488651.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)

![(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1488660.png)
